BenchChemオンラインストアへようこそ!

MK-4101

Pharmacokinetics Oral bioavailability Preclinical ADME

MK-4101 is a Smoothened (SMO) antagonist with validated brain penetration (brain AUC/plasma AUC 0.6 in mice) and non-P-gp substrate status, enabling CNS target engagement unattainable with efflux-prone SMO inhibitors. High oral bioavailability (F≥87%) ensures efficient dosing for chronic Hh pathway studies. Ideal for orthotopic medulloblastoma models and IGF/Wnt cross-talk interrogation. For research use only.

Molecular Formula C24H24F5N5O
Molecular Weight 493.5 g/mol
Cat. No. B1676620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-4101
SynonymsMK-4101;  MK 4101;  MK4101.
Molecular FormulaC24H24F5N5O
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F
InChIInChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3
InChIKeyHKJOIWLYDJCTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-4101 for Research Procurement: Preclinical SMO Antagonist with Differentiated Oral Bioavailability and CNS Penetration


MK-4101 is a small-molecule Smoothened (SMO) antagonist that inhibits the Hedgehog (Hh) signaling pathway, with reported IC₅₀ values of 1.1 µM for SMO binding in HEK293T cells and 1.5 µM for Gli1-mediated transcriptional activity in engineered mouse cells [1]. The compound belongs to the same pharmacologic class as FDA-approved SMO inhibitors vismodegib and sonidegib, binding to the SMO transmembrane domain to block downstream GLI transcription factor activation [2]. MK-4101 demonstrates oral bioavailability ≥87% in mice and rats, brain-penetrant properties, and preclinical antitumor efficacy in Ptch1⁺/⁻ mouse models of medulloblastoma and basal cell carcinoma [1]. As of 2025, MK-4101 remains in preclinical development with no clinical trials reported [3].

Why MK-4101 Cannot Be Interchanged with Other SMO Antagonists in Preclinical Research


While vismodegib and sonidegib are established clinical SMO antagonists, their pharmacokinetic profiles and CNS penetration characteristics differ substantially from MK-4101, making direct substitution invalid for studies requiring specific absorption or brain exposure parameters. Vismodegib exhibits nonlinear oral pharmacokinetics with absorption declining by approximately 32% from first dose to steady-state [1], whereas MK-4101 demonstrates consistent oral bioavailability ≥87% [2]. Sonidegib, though brain-penetrant, shows variable oral bioavailability ranging from 69% to 102% in preclinical species when dosed in solution, with food intake increasing exposure up to fivefold in humans [3]. MK-4101 provides a tool compound with quantitatively characterized oral absorption and CNS penetration in a single chemical entity, enabling experimental designs that cannot be faithfully replicated using approved SMO inhibitors without extensive PK characterization.

MK-4101 Procurement Evidence: Quantified Differentiation Versus SMO Inhibitor Comparators


Oral Bioavailability: MK-4101 Achieves ≥87% F in Rodents Versus Nonlinear Absorption of Vismodegib

MK-4101 demonstrates consistent oral bioavailability (F ≥ 87%) with low-to-moderate plasma clearance in both mice and rats [1]. In contrast, the FDA-approved SMO antagonist vismodegib exhibits nonlinear oral pharmacokinetics with absorption efficiency declining by approximately 32% from first dose to steady-state due to saturable plasma protein binding and pH-dependent solubility [2]. Sonidegib, another approved comparator, shows variable oral bioavailability ranging from 69% to 102% in preclinical species depending on formulation and dosing conditions [3].

Pharmacokinetics Oral bioavailability Preclinical ADME

CNS Penetration: MK-4101 Brain Exposure Validated by Cerebellar Tumor Efficacy

MK-4101 is reported as a brain-penetrant Hedgehog pathway inhibitor [1], with its CNS exposure functionally validated by robust antitumor efficacy against primary medulloblastoma developing in the cerebellum of Ptch1⁺/⁻ mice [2]. In this transgenic model, MK-4101 treatment achieved significant tumor regression through inhibition of proliferation and induction of extensive apoptosis in cerebellar tumor cells [2]. Sonidegib is also reported as brain-penetrant , while vismodegib exhibits blood-brain barrier penetration [3].

Blood-brain barrier CNS penetration Medulloblastoma

In Vivo Efficacy: MK-4101 Active Against Both Transplanted and Primary Hh-Driven Tumors

MK-4101 demonstrates robust antitumor activity in the Ptch1⁺/⁻ transgenic mouse model of Hh-dependent tumorigenesis, achieving efficacy against both transplanted tumors and primary medulloblastoma and basal cell carcinoma (BCC) developing spontaneously in the cerebellum and skin [1]. The antitumor effect is mediated through inhibition of proliferation and induction of extensive apoptosis in tumor cells [1]. Sonidegib has shown antitumor activity in a mouse medulloblastoma allograft model , and vismodegib causes tumor regressions in allograft medulloblastoma models .

Medulloblastoma Basal cell carcinoma Tumor xenograft

In Vitro Potency: MK-4101 IC₅₀ Values in µM Range Versus nM Potency of Clinical SMO Antagonists

MK-4101 binds to human recombinant SMO expressed in HEK293T cells with an IC₅₀ of 1.1 µM (1,100 nM) and inhibits Gli1-mediated Hedgehog signaling in a mouse reporter assay with an IC₅₀ of 1.5 µM [1]. In human KYSE180 esophageal cancer cells, MK-4101 inhibits Hh signaling with an IC₅₀ of 1 µM [1]. By comparison, vismodegib exhibits SMO inhibition with IC₅₀ values ranging from 3 nM to 33 nM depending on assay conditions , and sonidegib shows IC₅₀ values of 1.3 nM (mouse) and 2.5 nM (human) in cell-free binding assays .

SMO binding Gli1 reporter assay IC50 comparison

Development Status: MK-4101 Remains Preclinical Tool Compound with No Reported Clinical Trials

MK-4101 is exclusively a preclinical research tool compound with no clinical development reported as of 2025 [1]. In contrast, both vismodegib and sonidegib are FDA-approved drugs indicated for advanced basal cell carcinoma, with extensive clinical safety and efficacy data available [2]. Vismodegib received initial FDA approval in 2012, and sonidegib received approval in 2015 [2].

Preclinical development Tool compound Research use only

MK-4101 Application Scenarios: Where This Preclinical SMO Antagonist Delivers Research Value


Preclinical Pharmacokinetic Studies Requiring Predictable Oral Exposure

MK-4101 is an optimal selection for rodent PK studies where consistent, high oral bioavailability is essential for dose-response or exposure-response modeling. With F ≥ 87% in both mice and rats and low-to-moderate plasma clearance [1], MK-4101 eliminates the nonlinear absorption complexity observed with vismodegib (which exhibits ~32% decrease in absorption efficiency from first dose to steady-state) . Researchers can design studies with greater confidence in achieving target plasma concentrations without the need for complex physiologically based pharmacokinetic (PBPK) modeling to account for time-dependent absorption changes.

CNS Oncology Models Evaluating SMO Inhibition in Medulloblastoma

For preclinical studies investigating Hedgehog pathway inhibition in brain tumors, MK-4101 offers a brain-penetrant SMO antagonist with validated efficacy against primary cerebellar medulloblastoma in the Ptch1⁺/⁻ transgenic mouse model [1]. The compound's robust antitumor activity in this genetic model—achieved through inhibition of proliferation and induction of extensive apoptosis in tumor cells [1]—provides a foundation for investigating SMO-targeted therapies in CNS malignancies, either as monotherapy or in combination with agents targeting cooperating pathways (IGF, Wnt) identified in MK-4101 gene expression profiling studies [1].

Comparative SMO Antagonist Studies Requiring a Micromolar-Potency Reference Compound

MK-4101 serves as a useful comparator compound for studies evaluating the relationship between intrinsic SMO binding potency (IC₅₀ ~1.1 µM) [1] and in vivo efficacy driven by favorable ADME properties. In head-to-head comparisons with nanomolar-potency clinical SMO antagonists (vismodegib: 3-33 nM; sonidegib: 1.3-2.5 nM) , MK-4101 provides a distinct potency tier that enables dissection of the relative contributions of target affinity versus pharmacokinetic exposure to overall antitumor activity in preclinical models.

Tool Compound Procurement for Hh Pathway Gene Expression Studies

MK-4101 is appropriate for research requiring a well-characterized SMO antagonist to interrogate Hedgehog pathway transcriptional responses. The Filocamo et al. (2016) study [1] provides a detailed gene expression dataset identifying pathway-level changes induced by MK-4101 in tumors, including maximal inhibitory effect on Gli1 and deregulation of cell cycle and DNA replication genes. Researchers can leverage these established transcriptional signatures as a reference for pathway engagement when using MK-4101 as a positive control in Hh pathway inhibition experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-4101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.